(4Z)-5-(2,4-dichlorophenyl)-4-(1-hydroxyethylidene)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione
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Overview
Description
4-ACETYL-5-(2,4-DICHLOROPHENYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolidinone core, a dichlorophenyl group, and a morpholine moiety
Preparation Methods
The synthesis of 4-ACETYL-5-(2,4-DICHLOROPHENYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichlorobenzaldehyde with morpholine and acetylacetone under basic conditions to form the intermediate, which is then cyclized to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
4-ACETYL-5-(2,4-DICHLOROPHENYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent due to its ability to interact with specific molecular targets.
Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key signaling proteins.
Comparison with Similar Compounds
Similar compounds include other pyrrolidinone derivatives and dichlorophenyl-containing compounds. Compared to these, 4-ACETYL-5-(2,4-DICHLOROPHENYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 1-(2,4-Dichlorophenyl)-3-(morpholin-4-yl)propan-1-one
- 5-(2,4-Dichlorophenyl)-3-hydroxy-1-(morpholin-4-yl)propan-2-one
These compounds share structural similarities but differ in their specific functional groups and overall reactivity.
Properties
Molecular Formula |
C19H22Cl2N2O4 |
---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
3-acetyl-2-(2,4-dichlorophenyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H22Cl2N2O4/c1-12(24)16-17(14-4-3-13(20)11-15(14)21)23(19(26)18(16)25)6-2-5-22-7-9-27-10-8-22/h3-4,11,17,25H,2,5-10H2,1H3 |
InChI Key |
FGRKODYQSHCAPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=C(C=C(C=C2)Cl)Cl)CCCN3CCOCC3)O |
Origin of Product |
United States |
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